
2-(2-Nitrophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrophenyl)propan-1-amine is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)propan-1-amine typically involves the nitration of a suitable precursor, followed by amination. One common method includes the nitration of 2-phenylpropan-1-amine using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder in acidic conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, due to the electron-withdrawing nature of the nitro group.
Oxidation: Oxidation of the amine group can lead to the formation of nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Reduction: 2-(2-Aminophenyl)propan-1-amine.
Substitution: Halogenated derivatives such as 2-(2-bromophenyl)propan-1-amine.
Oxidation: Nitro derivatives or nitroso compounds.
Scientific Research Applications
2-(2-Nitrophenyl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)propan-1-amine depends on its specific application. In biological systems, the compound may interact with cellular targets through its nitro and amine groups, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
2-(4-Nitrophenyl)propan-1-amine: Similar structure but with the nitro group in the para position.
2-(2-Nitrophenyl)ethan-1-amine: Shorter carbon chain.
2-(2-Nitrophenyl)butan-1-amine: Longer carbon chain.
Uniqueness: 2-(2-Nitrophenyl)propan-1-amine is unique due to its specific structural arrangement, which influences its reactivity and potential applications. The position of the nitro group and the length of the carbon chain can significantly affect the compound’s chemical properties and biological activity.
Properties
IUPAC Name |
2-(2-nitrophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(6-10)8-4-2-3-5-9(8)11(12)13/h2-5,7H,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPIVOZKGRJHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(Morpholine-4-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B2862760.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2862761.png)
![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride](/img/structure/B2862762.png)
![4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2862763.png)
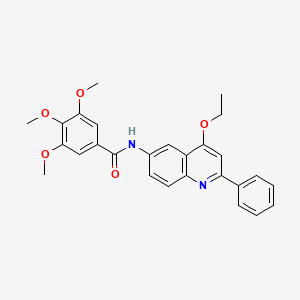
![Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2862769.png)
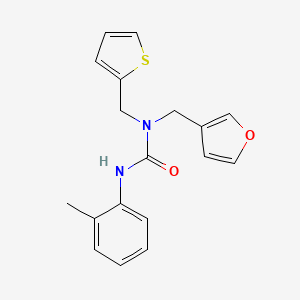
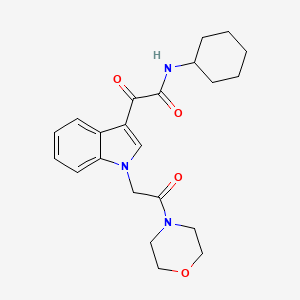
![3-(3-Chlorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2862775.png)
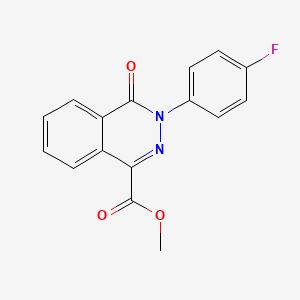
![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-ynamide](/img/structure/B2862779.png)
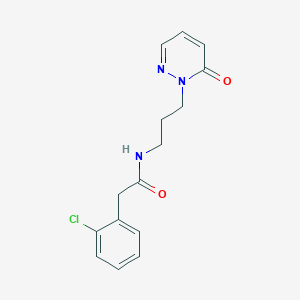
![(2E)-2-CYANO-N-(4-METHYLPHENYL)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE](/img/structure/B2862782.png)

